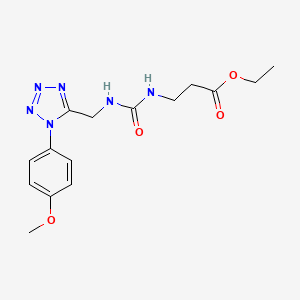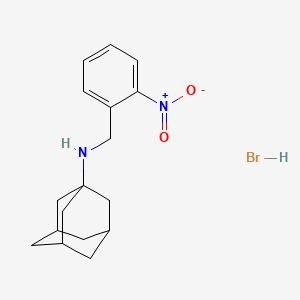![molecular formula C17H14BrClN4O B2578841 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide CAS No. 2320856-39-9](/img/structure/B2578841.png)
5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a pyrazole and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Bromination and Chlorination: The benzamide core is brominated and chlorinated using bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at specific positions.
Final Coupling: The pyrazole-pyridine intermediate is then coupled with the halogenated benzamide using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzamide core.
Oxidation and Reduction: The pyrazole and pyridine moieties can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be further modified through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Bromination and Chlorination: Bromine and chlorine reagents under controlled temperature and solvent conditions.
Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.
Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while coupling reactions can yield more complex derivatives with additional functional groups.
Scientific Research Applications
5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A simpler analog with similar halogenation but lacking the pyrazole and benzamide moieties.
4-(Bromomethyl)pyridine: Contains a bromomethyl group attached to a pyridine ring, similar to the pyridine moiety in the target compound.
Benzamide, 2-bromo-: A benzamide derivative with bromine substitution but lacking the additional pyrazole and pyridine groups.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-23-13(9-16(22-23)11-4-6-20-7-5-11)10-21-17(24)14-8-12(18)2-3-15(14)19/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXQHPBOCQIQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)


![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide](/img/structure/B2578764.png)
![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)

![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)
![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)

